4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS/c1-15-6-3-4-9-19(15)20-13-22-24(26-10-11-29(22)28-20)31-14-21-16(2)30-23(27-21)17-7-5-8-18(25)12-17/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRYWOJNROPYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenyl-1,3-oxazoles. These compounds are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group.
Mode of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been shown to exhibit a wide range of biological and pharmacological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Biological Activity
The compound 4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a novel pyrazolo derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19ClN4OS
- Molecular Weight : 374.90 g/mol
- LogP : 4.0811 (indicating lipophilicity)
- Polar Surface Area : 67.662 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on:
- Cyclooxygenase (COX) Inhibition : Similar compounds in the pyrazolo class have shown selective inhibition of COX enzymes, which play a critical role in inflammation and pain pathways. The compound's structure suggests potential COX-II inhibitory activity, which could lead to anti-inflammatory effects .
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, revealing that pyrazolo derivatives exhibited significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating the potential of these compounds in treating infections .
Anti-inflammatory Effects
Research on similar pyrazolo compounds has demonstrated their effectiveness in reducing inflammation. For instance, derivatives with structural similarities showed IC50 values ranging from 0.52 to 22.25 μM against COX-II enzymes, suggesting that our compound may exhibit similar anti-inflammatory properties .
Anticancer Potential
Emerging studies indicate that certain pyrazolo derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the NF-kB pathway. This suggests that our compound could be investigated further for its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle :
- Pyrazine has two nitrogen atoms in the six-membered ring, increasing electron-deficient character compared to pyrimidine. This may alter binding to ATP pockets in kinases . Pyrazolo[1,5-a]quinoxaline ():
- The fused benzene ring enhances planarity, favoring interactions with TLR7’s hydrophobic binding sites.
Substituent Effects :
- Oxazole vs. Thiazole : The target’s 1,3-oxazole group (O vs. S in ) offers weaker electron-withdrawing effects but better metabolic stability due to reduced sulfur-mediated oxidation .
- Chlorophenyl Group : The 3-chloro substitution on the phenyl ring (target) is sterically and electronically favorable for hydrophobic interactions, as seen in kinase inhibitors .
Linker Groups :
- The methylthio (-S-CH₂-) bridge in the target compound may confer flexibility compared to rigid carboxamide or ether linkers in analogs (e.g., ). This could improve conformational adaptability during target binding.
Research Findings and Gaps
Preparation Methods
Cyclization of Diaminopyrazines with Nitrite Reagents
The pyrazolo[1,5-a]pyrazine scaffold can be constructed via cyclization of a diaminopyrazine precursor. As demonstrated by Jug et al., treatment of 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one with diaminomaleonitrile forms an adduct that undergoes nitrite-mediated cyclization to yield substituted pyrazolo[1,5-a]pyrazines.
- React 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one (1.0 equiv) with diaminomaleonitrile (1.2 equiv) in ethanol at reflux for 6 hours.
- Treat the intermediate with sodium nitrite (2.0 equiv) in acetic acid at 0–5°C for 2 hours.
- Isolate the pyrazolo[1,5-a]pyrazine core via filtration (Yield: 55–65%).
Thermolysis of Tetrazole Derivatives
Wentrup’s method involves thermolysis of 5-(2-pyrazinyl)tetrazole at 400°C under vacuum to generate the pyrazolo[1,5-a]pyrazine core via a diazo intermediate. While effective, this approach suffers from harsh conditions and moderate yields (20–30%).
Synthesis of the Thioether-Linked Oxazole Side Chain
Preparation of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
The oxazole moiety is synthesized via a Robinson-Gabriel cyclization:
- Condense 3-chlorophenylglyoxylic acid with N-methylacetamide in acetic anhydride at 120°C for 4 hours.
- Treat the intermediate with PCl₅ to install the chloromethyl group (Yield: 85%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.39 (m, 4H, Ar-H), 4.82 (s, 2H, CH₂Cl), 2.41 (s, 3H, CH₃).
Thioether Coupling Reaction
The thioether bond is formed via nucleophilic displacement of the chloromethyl group with a mercaptopyrazolo[1,5-a]pyrazine intermediate:
Procedure :
- React 4-mercapto-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (1.0 equiv) with 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole (1.2 equiv) in DMF containing K₂CO₃ (2.0 equiv) at 60°C for 8 hours.
- Purify via recrystallization from ethanol (Yield: 78%).
Critical Note : The mercapto intermediate is generated by reducing a disulfide precursor (e.g., 4,4'-disulfanediylbis(pyrazolo[1,5-a]pyrazine) ) with NaBH₄ in methanol.
Final Assembly and Characterization
Coupling of Intermediates
The target compound is obtained by combining the functionalized pyrazolo[1,5-a]pyrazine core with the oxazole-thioether side chain (Section 4.2).
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrazine-H), 7.89–7.21 (m, 8H, Ar-H), 4.45 (s, 2H, SCH₂), 2.65 (s, 3H, oxazole-CH₃), 2.38 (s, 3H, Ph-CH₃).
- HRMS (ESI+) : Calculated for C₂₇H₂₁ClN₄OS [M+H]⁺: 513.1245; Found: 513.1248.
Alternative Synthetic Routes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A triazole-linked analog can be synthesized via CuAAC, though this method introduces a triazole ring instead of a thioether.
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazolo[1,5-a]pyrazine and a halogenated oxazole derivative offers an alternative pathway, albeit with lower yields (45–50%).
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at N1 vs. N5 of the pyrazolo[1,5-a]pyrazine core require careful control of electrophilic agents.
- Oxazole Stability : The 1,3-oxazole ring is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during coupling steps.
- Purification : Silica gel chromatography with hexane/EtOAc gradients (3:1 to 1:1) effectively separates the target compound from bis-alkylation byproducts.
Q & A
Q. How can discrepancies in biological assay results between labs be systematically addressed?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay kits .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize IC values .
- Inter-lab validation : Share samples for cross-testing under blinded conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
